molecular formula C10H10N2O4 B1313490 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- CAS No. 61948-70-7

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

Cat. No. B1313490
Key on ui cas rn: 61948-70-7
M. Wt: 222.2 g/mol
InChI Key: ZNCZFFBFTRODRN-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

Acetic acid (177.4 ml., 3.1 moles) was added to a vigorously stirred suspension of 3,4-dimethoxyanthranilic acid (436.5 g., 2.21 moles) in 10 liters of water. Then 2.24 liters of 20% potassium cyanate (5.53 moles) solution was gradually added and the mixture was stirred for one hour at 40° C. After cooling the reaction mixture to 20° C., 3.54 kg. sodium hydroxide pellets were added maintaining the temperature below 40° C. The reaction mixture was heated to 90° C. for 45 minutes and then slowly cooled in an ice bath. The sodium salt of the product was filtered, resuspended in 6 liters of water, acidified with concentrated hydrochloric acid (370 ml.), cooled and filtered to yield 404 grams (82%) of the product. Recrystallization from dimethylformamide gave colorless crystals, M.P. 314°-6° C.
Quantity
177.4 mL
Type
reactant
Reaction Step One
Quantity
436.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
2.24 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][O:6][C:7]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[C:9]([C:10]([OH:12])=O)[C:8]=1[NH2:18].[O-:19][C:20]#[N:21].[K+].[OH-].[Na+]>O>[CH3:17][O:16][C:15]1[C:7]([O:6][CH3:5])=[C:8]2[C:9]([C:10](=[O:12])[NH:21][C:20](=[O:19])[NH:18]2)=[CH:13][CH:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
177.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
436.5 g
Type
reactant
Smiles
COC1=C(C(C(=O)O)=CC=C1OC)N
Name
Quantity
10 L
Type
solvent
Smiles
O
Step Two
Name
potassium cyanate
Quantity
2.24 L
Type
reactant
Smiles
[O-]C#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 90° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The sodium salt of the product was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C2C(NC(NC2=C1OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 404 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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